molecular formula C22H20FN3O4 B11237490 N-(2-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(2-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11237490
M. Wt: 409.4 g/mol
InChI Key: QCRBEAAJCUATDT-UHFFFAOYSA-N
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Description

“N-(2-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the morpholine-4-carbonyl group: This step involves the reaction of the quinoline derivative with morpholine-4-carbonyl chloride under basic conditions.

    Attachment of the 2-fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction, where the fluorine atom is introduced to the phenyl ring.

    Formation of the final product: The final step involves the acylation of the intermediate compound with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The quinoline core is known to intercalate with DNA, while the morpholine group can enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Fluorophenyl compounds: Such as fluoxetine, used as an antidepressant.

    Morpholine derivatives: Such as morpholine itself, used as a chemical intermediate.

Uniqueness

“N-(2-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE” is unique due to the combination of the quinoline core, fluorophenyl group, and morpholine moiety, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O4/c23-17-6-2-3-7-18(17)24-20(27)14-26-19-8-4-1-5-15(19)16(13-21(26)28)22(29)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,27)

InChI Key

QCRBEAAJCUATDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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